N-(1-cyclopropylethyl)-4-methoxyaniline
Overview
Description
N-(1-cyclopropylethyl)-4-methoxyaniline is a chemical compound with the molecular formula C₁₁H₁₅N. It is a derivative of aniline, where the aniline group is substituted with a cyclopropylethyl group and a methoxy group at the para position. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized through the direct alkylation of 4-methoxyaniline with 1-cyclopropylethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with 1-cyclopropylethylamine, followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: 4-Methoxy-N-(1-cyclopropylethyl)nitrobenzene
Reduction: 4-Methoxy-N-(1-cyclopropylethyl)aniline
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-cyclopropylethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-4-methoxyaniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
N-(1-cyclopropylethyl)-4-methoxyaniline is unique due to its cyclopropylethyl group, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:
N-(1-ethylpropyl)aniline
N-(1-methylbutyl)aniline
N-(1,1-dimethylethyl)aniline
These compounds differ in their alkyl substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUPEYUUFJAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020962-38-2 | |
Record name | N-(1-cyclopropylethyl)-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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